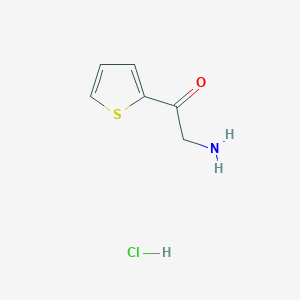

2-Amino-1-thiophen-2-ylethanone hydrochloride

Beschreibung

2-Amino-1-thiophen-2-ylethanone hydrochloride is a sulfur-containing acetophenone derivative characterized by a thiophene ring substituted at the ethanone backbone. Thiophene rings are electron-rich heterocycles, which can enhance reactivity and bioavailability in drug design .

Eigenschaften

IUPAC Name |

2-amino-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJUEQIEGMCUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70996-65-5 | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-thiophen-2-ylethanone hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with ammonia and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-thiophen-2-ylethanone hydrochloride involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-thiophen-2-ylethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

-

Antimicrobial Activity :

- Studies have shown that thiophene derivatives, including 2-amino-1-thiophen-2-ylethanone hydrochloride, possess significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .

- Case Study : A study demonstrated that structural modifications in thiophene derivatives enhanced their antimicrobial efficacy, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

-

Cytotoxicity :

- Preliminary investigations indicate that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells .

- Case Study : In vitro tests revealed IC50 values in the low micromolar range for similar compounds, suggesting potential as anticancer agents .

- Enzyme Inhibition :

Applications in Medicinal Chemistry

The therapeutic potential of 2-amino-1-thiophen-2-ylethanone hydrochloride extends to several areas:

- Prion Diseases : Research on related aminothiazole compounds indicates their promise as therapeutic leads for prion diseases, focusing on achieving high drug concentrations in the brain .

- Neurodegenerative Disorders : Given its enzyme inhibition properties, this compound could be explored for its effects on conditions like Alzheimer's disease by targeting acetylcholinesterase .

Material Science Applications

In addition to its biological activities, the compound has applications in material science:

- Conductivity-Based Sensors : Thiophene derivatives are utilized in developing sensors due to their conductive properties .

- Dyes and Pigments : The unique structure of thiophene compounds allows them to be used as dyes in various applications .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Amino-1-thiophen-2-ylethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural similarities with 2-Amino-1-thiophen-2-ylethanone hydrochloride, differing primarily in aromatic substituents. These variations influence physical properties, hazards, and applications.

Structural and Functional Analogues

Key Comparative Analysis

Structural Differences :

- Thiophene vs. Phenyl Rings : The thiophene ring in the target compound introduces sulfur-mediated electronic effects (e.g., increased electron density), enhancing reactivity in cross-coupling reactions compared to phenyl derivatives . Chlorophenyl () and hydroxyphenyl () analogs exhibit halogen- or hydroxyl-driven polarity, affecting solubility and hydrogen-bonding capacity.

Physical Properties: The chloro-substituted analog (C₈H₉Cl₂NO) has the highest melting point (262°C) due to strong intermolecular halogen interactions . Hydroxyphenyl derivatives may decompose at lower temperatures (e.g., 177°C for the 2-hydroxy isomer) due to thermal instability of the hydroxyl group .

Hazards :

- Thiophene fentanyl hydrochloride () is a hazardous opioid analog, while chlorophenyl and thiophene derivatives are classified as irritants . Hydroxyphenyl variants lack explicit hazard classifications but require caution due to unstudied toxicology .

Chlorophenyl derivatives serve in antipsychotic or antidepressant synthesis, while hydroxyphenyl variants are intermediates for fluorescent dyes or antioxidants .

Research Findings and Data Gaps

- Analytical Methods : RP-HPLC () and crystallographic tools like Mercury () are critical for characterizing these compounds, though stability data for the target compound remains unreported.

- Toxicology : Most analogs lack thorough toxicological profiles, emphasizing the need for further safety studies .

Biologische Aktivität

2-Amino-1-thiophen-2-ylethanone hydrochloride, with the CAS number 70996-65-5, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C6H8ClNOS

- Molecular Weight : 177.65 g/mol

- Appearance : White to off-white crystalline powder

The biological activity of 2-Amino-1-thiophen-2-ylethanone hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its structure allows it to participate in oxidation and reduction reactions, making it versatile for various applications in organic synthesis and biological studies.

Antimicrobial Activity

Research indicates that 2-Amino-1-thiophen-2-ylethanone hydrochloride exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Gentamicin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro assays revealed that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2-Amino-1-thiophen-2-ylethanone hydrochloride was tested against multiple bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Potential

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment .

Synthesis and Applications

The synthesis of 2-Amino-1-thiophen-2-ylethanone hydrochloride typically involves the reaction of thiophene derivatives with amines under acidic conditions. This compound serves as a building block for more complex molecules in pharmaceutical research, particularly in developing new antimicrobial and anticancer agents .

Q & A

Q. How to reconcile theoretical and experimental solubility profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.